

PF-03463275 CAS number and synonyms

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Compound of Interest		
Compound Name:	PF-03463275	
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An In-depth Technical Guide to PF-03463275

This technical guide provides a comprehensive overview of **PF-03463275**, a selective inhibitor of the glycine transporter-1 (GlyT1). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Chemical Identity

Property	Value
CAS Number	1173239-39-8[1][2][3]
Synonyms	PF-3463275, PF 3463275, PF 03463275, compound 10, KB-79869[2][4]
Molecular Formula	C19H22CIFN4O[3]
Molecular Weight	376.86 g/mol [3]
Hydrochloride CAS	1173177-11-1[5]

Mechanism of Action

PF-03463275 is a centrally penetrant, orally available, selective, and competitive reversible inhibitor of the glycine transporter-1 (GlyT1)[1][5][6]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[4].



The primary mechanism of action of **PF-03463275** involves the potentiation of N-methyl-D-aspartate receptor (NMDAR) function[4]. NMDARs are critical for excitatory neurotransmission and synaptic plasticity, and their activation requires the binding of both glutamate and a coagonist, either glycine or D-serine[7]. By inhibiting GlyT1, **PF-03463275** increases the concentration of glycine in the synapse, leading to enhanced co-agonist stimulation of NMDARs[4]. This modulation of NMDAR signaling has been investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia (CIAS)[4][8].

Quantitative Data

In Vitro Binding Affinity

Parameter	Value	Notes
Ki (GlyT1)	11.6 nM[1][5][6]	Competitive inhibitor
Ki (GlyT1)	13 nM[2]	
IC50 (GlyT2)	> 10 µM[9]	Demonstrates high selectivity for GlyT1 over GlyT2

In Vivo GlyT1 Occupancy in Schizophrenia Patients

Data from a Positron Emission Tomography (PET) study in patients with schizophrenia receiving twice-daily (BID) doses of **PF-03463275**[10][11][12].

Dose (BID)	Mean GlyT1 Occupancy
10 mg	~44%
20 mg	~61%
40 mg	~76%
60 mg	~83%

Experimental Protocols GlyT1 Occupancy Measurement via PET Scan



This protocol was designed to determine the dose-related occupancy of GlyT1 by **PF-03463275**.

- Subjects: Healthy volunteers and patients with schizophrenia[10][11].
- Imaging Agent:18F-MK-6577, a radioligand for PET imaging of GlyT1[10][11].
- Procedure:
 - Subjects received one of several doses of PF-03463275 (10, 20, 40, or 60 mg) twice daily[10][11].
 - PET scans were conducted to measure the binding of 18F-MK-6577 to GlyT1 in the brain[13].
 - Transporter occupancy was calculated from a graphical occupancy plot, relating the binding potential of the radioligand in the presence and absence of the drug to the plasma concentration of PF-03463275[10].
 - This allowed for the determination of the drug dose required to achieve 50% of the maximum occupancy (ID50) and the plasma concentration for 50% occupancy (IC50)[10].

Assessment of NMDAR-Mediated Neuroplasticity

This protocol aimed to evaluate the effects of **PF-03463275** on long-term potentiation (LTP), a measure of synaptic plasticity.

- Subjects: Healthy volunteers and patients with schizophrenia[10].
- Method: Electroencephalography (EEG) was used to measure visual long-term potentiation (LTP)[10].
- Procedure:
 - Baseline visual evoked potentials (VEPs) were recorded[10].
 - A visual tetanus stimulus was applied to induce LTP[10].



- Post-tetanus VEPs were recorded to measure the change in amplitude from baseline, which indicates the degree of LTP[10].
- This procedure was conducted under different dosing conditions of PF-03463275 (placebo, 10 mg, 20 mg, 40 mg, and 60 mg BID)[10].
- Results indicated a peak enhancement of LTP in schizophrenia patients at the 40 mg BID dose, suggesting an inverted 'U' dose-response relationship[14][10][11].

Clinical Trial for Cognitive Impairment in Schizophrenia (NCT01911676)

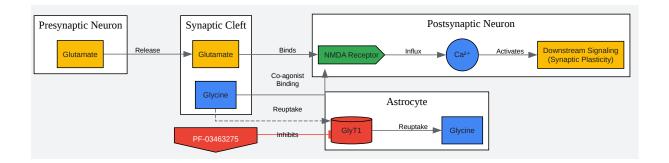
This study investigated the efficacy of **PF-03463275** in enhancing the effects of cognitive training on cognitive impairment associated with schizophrenia[8][15].

- Design: A double-blind, placebo-controlled, within-subject, crossover augmentation study[15]
 [16].
- Participants: Stable outpatients with schizophrenia[15].
- Procedure:
 - Participants were enrolled if they were cytochrome P450 2D6 extensive metabolizers to limit pharmacokinetic variability[15][16].
 - The study consisted of two 5-week treatment periods separated by a 2-week washout period[15][16].
 - In each period, participants received either PF-03463275 (40 or 60 mg twice daily) or a placebo[15][16].
 - Participants engaged in 4 weeks of computerized cognitive training during each treatment period[16].
 - Cognitive performance was assessed using the MATRICS Consensus Cognitive Battery (MCCB)[15].



• Medication adherence was monitored daily via videoconferencing[16].

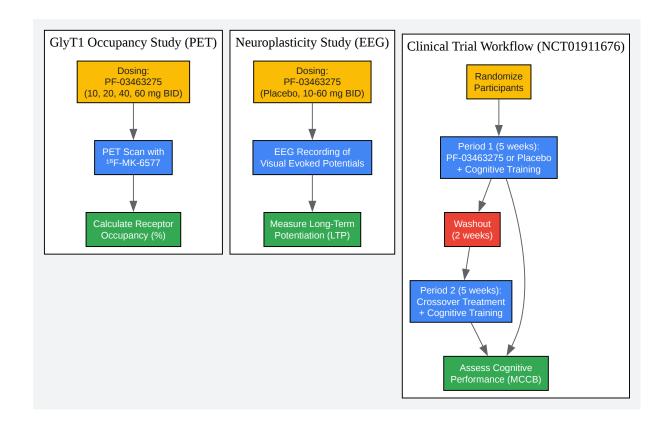
Signaling Pathway and Experimental Workflow



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Caption: Mechanism of **PF-03463275** action at the glutamatergic synapse.





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Caption: Overview of key experimental workflows for **PF-03463275**.

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Foundational & Exploratory





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